molecular formula C22H38ClNO2 B109534 Virodhamine hydrochloride CAS No. 443129-35-9

Virodhamine hydrochloride

Cat. No. B109534
M. Wt: 384 g/mol
InChI Key: BNTZVCDZOZGRSZ-XVSDJDOKSA-N
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Description

Virodhamine hydrochloride is a compound with the empirical formula C22H37NO2·HCl . It is also known as O-Arachidonoyl ethanolamine hydrochloride, Arachidonic acid-(2-aminoethyl)-ester hydrochloride, and O-AEA hydrochloride . Virodhamine is an endocannabinoid and a nonclassic eicosanoid, derived from arachidonic acid . It is named virodhamine from the Sanskrit word virodha, which means opposition .


Molecular Structure Analysis

The molecular weight of Virodhamine hydrochloride is 384.00 . The molecular formula is C22H37NO2·HCl . The structure includes an ester linkage, which is the opposite of the amide linkage found in anandamide .


Physical And Chemical Properties Analysis

Virodhamine hydrochloride is an oil with a pale yellow color . It is soluble in DMF, DMSO, and ethanol . It should be stored in a well-ventilated place, protected from light, under inert gas, and at a temperature of -70°C .

Scientific Research Applications

Virodhamine's Interaction with the Endocannabinoid System

  • Endothelial Cannabinoid Receptor Involvement

    Virodhamine relaxes the human pulmonary artery through endothelial cannabinoid receptors. It acts as a partial agonist at the cannabinoid CB1 receptor and a full agonist at the CB2 receptor. This was demonstrated in a study examining its influence on human pulmonary arteries (Kozłowska et al., 2008).

  • Vasorelaxant Activities

    Virodhamine induces endothelium‐dependent relaxation in rat isolated small mesenteric artery, suggesting its potential as a vasorelaxant. This could be mediated through the activation of KCa channels and possibly through the putative abnormal‐cannabidiol receptor (Ho & Hiley, 2004).

Therapeutic Potential in Neurological Disorders

  • Antagonist Activity at CB1 Receptor

    Virodhamine exhibits antagonist properties at the CB1 cannabinoid receptor and full agonist activity at the CB2 receptor. This characteristic suggests its potential role in regulating the endocannabinoid system, with implications for neurological disorders like anxiety, depression, neurodegenerative diseases, and schizophrenia (Porter et al., 2002).

  • Inhibition of Monoamine Oxidase

    Virodhamine inhibits both MAO-A and MAO-B (monoamine oxidase), enzymes involved in neurotransmitter metabolism. This indicates potential therapeutic applications for treating neurological disorders, as virodhamine can inhibit these enzymes and affect neurotransmitter levels (Pandey et al., 2018).

Implications in Blood Cell Development

  • Megakaryocyte Differentiation: Virodhamine can induce megakaryocytic differentiation by triggering MAPK signaling and ROS production. This highlights its role in blood cell development and potential therapeutic applications in related disorders (Sharma et al., 2020).

Interaction with Other Cannabinoid Receptors

  • Modulation of GPR55: Virodhamine modulates the activity of GPR55, a proposed cannabinoid receptor. This interaction suggests a complex interplay between virodhamine and various cannabinoid receptors, which could be relevant in inflammation and other physiological processes (Sharir et al., 2012).

Safety And Hazards

Virodhamine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this substance .

properties

IUPAC Name

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;1H/b7-6-,10-9-,13-12-,16-15-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTZVCDZOZGRSZ-XVSDJDOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Virodhamine hydrochloride

CAS RN

443129-35-9
Record name 5,8,11,14-Eicosatetraenoic acid, 2-aminoethyl ester, hydrochloride (1:1), (5Z,8Z,11Z,14Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443129-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Virodhamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Endocannabinoids - J. Clin. Invest, 2003 - biolinks.co.jp
The discovery in the early 1990s of specific membrane receptors of the psychoactive compound (-)-∆ 9-tetrahydrocannabinol (THC) opened the way to the revelation of a whole …
Number of citations: 2 www.biolinks.co.jp

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